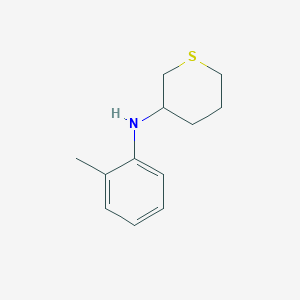

N-(2-methylphenyl)thian-3-amine

Description

N-(2-Methylphenyl)thian-3-amine is an organic compound featuring a thiane (a six-membered saturated sulfur-containing heterocycle) with an amine group at position 3 and a 2-methylphenyl substituent attached to the nitrogen atom. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structure can be inferred from analogous compounds (e.g., ). The 2-methylphenyl group introduces steric and electronic effects that may influence reactivity and binding affinity compared to other aryl substituents.

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-(2-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H17NS/c1-10-5-2-3-7-12(10)13-11-6-4-8-14-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 |

InChI Key |

UYSWYDQIDUUTEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)thian-3-amine typically involves the reaction of 2-methylphenylamine with thian-3-amine under controlled conditions. One common method involves the use of dimethylbenzene as a solvent, with the reaction carried out under nitrogen protection to prevent oxidation . The reaction conditions are generally mild, ensuring high yields and minimal by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thian-3-amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(2-methylphenyl)thian-3-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted thian-3-amine derivatives.

Scientific Research Applications

N-(2-methylphenyl)thian-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares N-(2-methylphenyl)thian-3-amine with key analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features | Reference |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₇NS* | ~209.3† | 2-Methylphenyl, thian-3-amine | Electron-donating methyl group | — |

| N-[2-(Methylsulfanyl)phenyl]thian-3-amine | C₁₂H₁₇NS₂ | 239.40 | Methylsulfanylphenyl, thian-3-amine | Additional sulfur atom enhances lipophilicity | |

| 2-Methyl-N-[(3-nitrophenyl)methyl]thian-3-amine | — | — | Nitrophenylmethyl | Electron-withdrawing nitro group; likely reduced basicity | |

| 2-(Thiophen-2-YL)ethylamine | C₁₁H₁₃NS₂ | 235.36 | Thiophene substituents | Unsaturated sulfur heterocycles; planar geometry | |

| N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine | C₁₈H₂₁NOS | 307.43 | Thienyl, naphthyloxy | Bulky substituents; used in duloxetine synthesis |

*Inferred from structural analogy. †Estimated based on C₁₂H₁₇NS.

Key Observations:

- In contrast, the methylsulfanyl group in ’s compound introduces a sulfur atom, which may enhance lipophilicity and metabolic stability .

- Heterocycle Geometry : Thiane (saturated) vs. thiophene (unsaturated) rings influence conformational flexibility. Thiophene-containing analogs () exhibit planar structures, facilitating π-π interactions absent in thiane derivatives .

Biological Activity

N-(2-methylphenyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thian (sulfur-containing heterocycle) moiety attached to a 2-methylphenyl group. The unique substitution pattern on the thian-3-amine group contributes to its distinct chemical and biological properties, making it a valuable target for research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, modulating their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing, with some evidence pointing towards its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound has demonstrated efficacy in reducing hyperactivity induced by MK-801, a drug used to model schizophrenia. This suggests potential applications in neuropharmacology .

- Molecular Docking Studies : Computational analyses have indicated that this compound may effectively bind to specific enzyme targets, which could lead to the development of novel therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a methyl group at the 2-position | Antimicrobial, anticancer potential |

| N-(2-methylphenyl)thian-2-amine | Methyl group at the 2-position | Limited studies available |

| N-(2-methylphenyl)thian-4-amine | Methyl group at the 4-position | Anticancer activity noted |

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound will enhance understanding of its pharmacodynamics.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be essential for translating laboratory findings into therapeutic use.

- Derivatives Exploration : Investigating derivatives of this compound could lead to compounds with improved efficacy or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.